5-Bromo-7-methylquinolin-8-ol
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Overview
Description
5-Bromo-7-methylquinolin-8-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position of the quinoline ring system. It has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methylquinolin-8-ol typically involves the bromination of 7-methylquinolin-8-ol. This can be achieved by treating 7-methylquinolin-8-ol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methylquinolin-8-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
5-Bromo-7-methylquinolin-8-ol has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives.
Biology: The compound can be utilized in biological studies to investigate the biological activity of quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-Bromo-7-methylquinolin-8-ol is similar to other brominated quinoline derivatives, such as 5-bromoquinoline and 7-methylquinoline. its unique combination of bromine and methyl groups at specific positions on the quinoline ring system distinguishes it from these compounds. This unique structure can influence its reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
5-Bromoquinoline
7-Methylquinoline
5-Bromo-7-ethylquinoline
5-Bromo-8-hydroxyquinoline
This comprehensive overview provides a detailed understanding of 5-Bromo-7-methylquinolin-8-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-7-methylquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-8(11)7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKJPXRVWKHVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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